molecular formula C24H22F2N4O B607774 1-[(3,5-difluoropyridin-2-yl)methyl]-2-methyl-N-(1-phenylpropyl)benzimidazole-5-carboxamide CAS No. 1168138-37-1

1-[(3,5-difluoropyridin-2-yl)methyl]-2-methyl-N-(1-phenylpropyl)benzimidazole-5-carboxamide

Cat. No. B607774
M. Wt: 420.46
InChI Key: VYCNCLBUJAXONJ-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK1997132B is a potent, metabolically stable and centrally penetrant PPARγ partial agonist.

Scientific Research Applications

PARP Inhibition and Anticancer Activity

A series of benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors, including compounds with a structure closely related to the requested molecule, have demonstrated significant effectiveness. These inhibitors exhibit excellent potency against the PARP-1 enzyme and show promise in cancer treatment, specifically in melanoma and breast cancer models (Penning et al., 2010). A similar compound, ABT-888, is currently in clinical trials for cancer treatment due to its efficacy against both PARP-1 and PARP-2 enzymes (Penning et al., 2009).

Synthesis and Structural Studies

The synthesis and structural characterization of related benzimidazole derivatives have been explored. These include studies on N-(substituted phenyl)-2-methyl-4-(2-(6-oxo-1-phenyl-1-6-dihydro-[2-3-bipyridin]-5-yl)phenyl)-1-4-dihydro pyrimido [1, 2-a] benzimidazole-3-carboxamide (Joshi et al., 2022). These studies provide insights into the molecular structures and potential applications of similar compounds.

Application in Lanthanide Complexation

Benzimidazole derivatives, similar to the requested molecule, have been studied for their ability to form complexes with lanthanides. These studies offer insights into the complexation properties and stability of such compounds (Kobayashi et al., 2019). They are significant for understanding the coordination chemistry and potential applications in materials science.

Supramolecular Chemistry

Research into supramolecular reagents based on benzimidazole derivatives has been conducted, focusing on the assembly of binary and ternary cocrystals. These compounds demonstrate the potential for versatile applications in crystal engineering and materials science (Aakeröy et al., 2005).

Antimicrobial Activity

Benzimidazole derivatives have been investigated for their antimicrobial properties. These compounds showed promising activity against various microbial strains, suggesting potential applications in developing new antimicrobial agents (Kolisnyk et al., 2015).

properties

CAS RN

1168138-37-1

Product Name

1-[(3,5-difluoropyridin-2-yl)methyl]-2-methyl-N-(1-phenylpropyl)benzimidazole-5-carboxamide

Molecular Formula

C24H22F2N4O

Molecular Weight

420.46

IUPAC Name

(R)-1-((3,5-difluoropyridin-2-yl)methyl)-2-methyl-N-(1-phenylpropyl)-1H-benzo[d]imidazole-5-carboxamide

InChI

InChI=1S/C24H22F2N4O/c1-3-20(16-7-5-4-6-8-16)29-24(31)17-9-10-23-21(11-17)28-15(2)30(23)14-22-19(26)12-18(25)13-27-22/h4-13,20H,3,14H2,1-2H3,(H,29,31)/t20-/m1/s1

InChI Key

VYCNCLBUJAXONJ-HXUWFJFHSA-N

SMILES

O=C(C1=CC=C2N(CC3=NC=C(F)C=C3F)C(C)=NC2=C1)N[C@@H](C4=CC=CC=C4)CC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GSK 1997132B;  GSK-1997132B;  GSK1997132B;  GSK1997132;  GSK-1997132;  GSK 1997132.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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